molecular formula C13H15ClO3 B2812312 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde CAS No. 692284-10-9

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde

Cat. No.: B2812312
CAS No.: 692284-10-9
M. Wt: 254.71
InChI Key: SJQWNHTYNOZYND-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde (CAS: 2121515-03-3) is a substituted benzaldehyde derivative featuring a chloro group at position 2, a cyclopentyloxy group at position 4, and a methoxy group at position 5 on the aromatic ring. With a molecular weight of 270.08 g/mol and a purity of 97%, this compound was previously listed in commercial catalogs (e.g., CymitQuimica) but has since been discontinued across all available quantities (1g, 5g, 10g, 500mg) as of January 2025 .

Properties

IUPAC Name

2-chloro-4-cyclopentyloxy-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-16-12-6-9(8-15)11(14)7-13(12)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWNHTYNOZYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as an androgen receptor modulator . Research indicates that derivatives of this compound can influence androgen receptor activity, which is crucial in the treatment of conditions such as prostate cancer and androgen deficiency disorders. For instance, a patent describes the use of related compounds as selective androgen receptor modulators (SARMs) that could provide therapeutic benefits with reduced side effects compared to traditional therapies .

Anxiolytic and Antidepressant Activity

Studies have explored the anxiolytic and antidepressant properties of compounds structurally related to 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde. In rodent models, certain derivatives exhibited significant effects on anxiety and depression-like behaviors, suggesting that these compounds may interact with corticotrophin-releasing factor receptors, which are implicated in stress response . This could lead to new treatments for anxiety disorders and depression.

Chemical Biology

The compound's structural characteristics make it a valuable tool in chemical biology for probing biological systems. It can serve as a probe to study enzyme interactions or cellular pathways due to its ability to modify receptor activity selectively. The cyclopentyloxy group may facilitate binding to specific biological targets, enhancing the compound's utility in drug discovery efforts.

Case Study 1: Androgen Receptor Modulation

A study published in a patent highlighted the synthesis of various analogs of this compound and their evaluation as androgen receptor modulators. These compounds showed promising selectivity and potency, indicating their potential for therapeutic applications in hormone-related conditions .

Case Study 2: Anxiolytic Effects

In a series of behavioral assays, derivatives of the compound were tested for their effects on anxiety-like behaviors in rodents. The results demonstrated that certain dosages led to significant reductions in anxiety indicators compared to control groups, suggesting that these compounds could be further developed into anxiolytic medications .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Androgen ModulationCompounds showed selective activity on androgen receptors
Anxiolytic ActivitySignificant reduction in anxiety-like behaviors in rodent models
Chemical ProbingUseful for studying enzyme interactions and cellular pathways

Mechanism of Action

The mechanism by which 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs

The most relevant structural analog identified is 4-Butoxy-3-chloro-5-methoxybenzaldehyde (CAS: 483316-01-4), which shares a benzaldehyde core with chloro and methoxy substituents but differs in the alkoxy group at position 4 (butoxy vs. cyclopentyloxy) . Below is a comparative analysis:

Property 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde 4-Butoxy-3-chloro-5-methoxybenzaldehyde
CAS Number 2121515-03-3 483316-01-4
Molecular Formula C₁₄H₁₅ClO₃ C₁₃H₁₇ClO₃
Molecular Weight (g/mol) 270.08 ~256.45*
Substituent at Position 4 Cyclopentyloxy (C₅H₉O) Butoxy (C₄H₉O)
Purity 97% 100%
Commercial Availability Discontinued (2025) No availability data

*Calculated based on molecular formula.

Structural and Functional Implications

Substituent Effects: The cyclopentyloxy group introduces a bulky, cyclic ether moiety, likely enhancing lipophilicity compared to the linear butoxy chain. This could influence solubility, bioavailability, and interaction with hydrophobic targets .

Molecular Weight and Physicochemical Properties :

  • The higher molecular weight of the cyclopentyloxy derivative (270.08 vs. ~256.45 g/mol) may correlate with elevated melting/boiling points and reduced solubility in polar solvents .

Safety and Handling :

  • Neither compound has documented hazard classifications in available sources. However, the absence of safety data for 4-Butoxy-3-chloro-5-methoxybenzaldehyde (e.g., GHS hazard statements) underscores the need for precautionary handling .

Biological Activity

2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chloro group, a cyclopentyloxy group, and a methoxy group attached to a benzaldehyde core. The synthesis typically involves multiple steps from readily available precursors, employing specific solvents and catalysts to optimize yield and purity.

Synthetic Routes

  • Step 1: Formation of the cyclopentyloxy group.
  • Step 2: Introduction of the chloro group.
  • Step 3: Methylation to add the methoxy group.

The overall reaction conditions often require careful temperature control and can be performed in batch or continuous-flow processes to enhance efficiency .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, influencing various cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with receptors that regulate inflammatory responses or other physiological functions .

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects: The compound has been explored for its potential to reduce inflammation in cellular models.
  • Cytotoxicity Against Cancer Cells: It has shown promise in inducing apoptosis in cancer cell lines, making it a candidate for further anticancer research.

Case Studies

  • Anticancer Activity:
    A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (MCF-7, A549, HT-29). Results indicated that compounds with structural similarities to this compound could induce apoptosis through intrinsic pathways .
  • Anti-inflammatory Properties:
    Research on phosphodiesterase inhibitors has highlighted the role of benzaldehyde derivatives in reducing inflammatory cytokine production, suggesting a pathway through which this compound may exert anti-inflammatory effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameKey FeaturesBiological Activity
2-Chloro-4-nitrophenolContains a nitro group instead of methoxyAntimicrobial
4-Chloro-2-methoxybenzaldehydeLacks cyclopentyloxy groupModerate cytotoxicity
2-Chloro-5-methoxybenzaldehydeSimilar structure; different positioning of groupsLimited antimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(cyclopentyloxy)-5-methoxybenzaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of a benzaldehyde scaffold. Key steps include:

  • Chlorination : Introducing the chloro substituent using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .
  • Etherification : The cyclopentyloxy group is introduced via nucleophilic substitution or Mitsunobu reaction, using cyclopentanol and a base (e.g., NaH) .
  • Methoxy Group Installation : Methylation of a hydroxyl precursor with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Q. How is this compound characterized in research settings?

  • Analytical Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aldehyde proton at ~10 ppm, cyclopentyl protons as multiplet signals) .
  • HPLC : Purity assessment (>95% typically required for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₅ClO₃) .
    • Example Data :
NMR Signal Value
Aldehyde proton (¹H)δ 9.8–10.2 ppm (singlet)
Methoxy group (¹H)δ 3.8–4.0 ppm (singlet)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Strategies :

  • Temperature Control : Maintain reflux conditions (80–100°C) during chlorination to minimize side products .
  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in etherification to enhance cyclopentyloxy group incorporation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
    • Case Study : A 15% yield increase was achieved by switching from batch to flow chemistry for chlorination steps in similar benzaldehyde derivatives .

Q. What strategies mitigate low solubility of this compound in aqueous biological assays?

  • Approaches :

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound before dilution in buffer .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
    • Validation : Measure solubility via UV-Vis spectroscopy and confirm stability using LC-MS .

Q. How should researchers address contradictory bioactivity data across different cell lines?

  • Analysis Framework :

  • Dose-Response Curves : Verify consistency in IC₅₀ values (e.g., 5–20 µM range for cytotoxicity) .
  • Metabolic Stability : Assess compound degradation in cell media using mass spectrometry .
  • Off-Target Profiling : Use kinase or GPCR panels to identify non-specific interactions .
    • Example : Discrepancies in cancer cell line efficacy (e.g., MDA-MB-231 vs. MCF-7) may arise from differential expression of target enzymes .

Q. What is the compound’s role in enzyme inhibition studies?

  • Mechanistic Insights :

  • Target Identification : Docking studies suggest potential inhibition of cytochrome P450 enzymes or kinases due to the aldehyde’s electrophilic nature .
  • Kinetic Assays : Use fluorogenic substrates to measure IC₅₀ and inhibition mode (competitive vs. non-competitive) .
    • Data Interpretation : Correlate enzyme inhibition (e.g., <50% activity at 10 µM) with cellular phenotypes (e.g., apoptosis) .

Q. What computational modeling approaches predict the compound’s reactivity or binding modes?

  • Tools :

  • DFT Calculations : Optimize geometry and calculate electrostatic potential surfaces to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate binding to protein targets (e.g., 100 ns simulations in GROMACS) .
    • Validation : Compare predicted binding affinity (ΔG) with experimental SPR or ITC data .

Q. How does the compound’s stability vary under different storage or experimental conditions?

  • Stability Profile :

  • Thermal Stability : Degrades >10% after 48 hours at 40°C; store at –20°C under argon .
  • Light Sensitivity : Protect from UV exposure to prevent aldehyde oxidation .
    • Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC quantification .

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